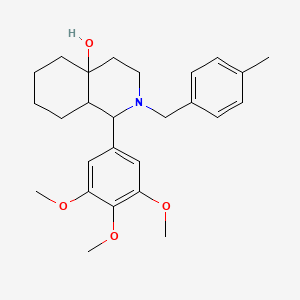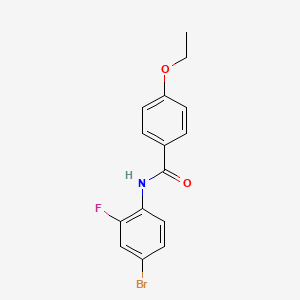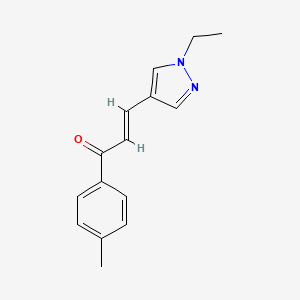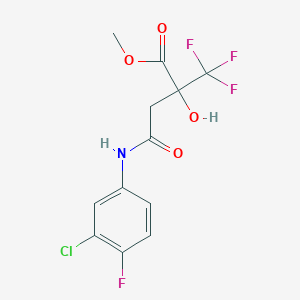
2-(4-methylbenzyl)-1-(3,4,5-trimethoxyphenyl)octahydroisoquinolin-4a(2H)-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-METHYLBENZYL)-1-(3,4,5-TRIMETHOXYPHENYL)OCTAHYDRO-4A(2H)-ISOQUINOLINOL is a complex organic compound that belongs to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This particular compound features a unique combination of a 4-methylbenzyl group and a 3,4,5-trimethoxyphenyl group attached to an octahydroisoquinoline core. The presence of multiple methoxy groups and a benzyl substituent makes this compound interesting for various chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-METHYLBENZYL)-1-(3,4,5-TRIMETHOXYPHENYL)OCTAHYDRO-4A(2H)-ISOQUINOLINOL typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst to form the isoquinoline structure.
Introduction of the 4-Methylbenzyl Group: This step can be achieved through a Friedel-Crafts alkylation reaction, where the isoquinoline core is alkylated with 4-methylbenzyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Attachment of the 3,4,5-Trimethoxyphenyl Group: This can be done via a nucleophilic aromatic substitution reaction, where the isoquinoline derivative reacts with 3,4,5-trimethoxybenzyl bromide under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade solvents and catalysts.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the isoquinoline core, potentially converting it to a tetrahydroisoquinoline derivative.
Substitution: The benzyl and methoxy groups can participate in electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophilic substitution can be carried out using strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Quinone derivatives.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Various substituted isoquinoline derivatives depending on the reagents used.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new organic compounds.
Biology
In biological research, derivatives of isoquinolines are often studied for their potential pharmacological activities. This compound could be investigated for its effects on various biological pathways and its potential as a lead compound in drug discovery.
Medicine
Isoquinoline derivatives have been explored for their therapeutic potential in treating diseases such as cancer, neurological disorders, and cardiovascular diseases. This compound could be a candidate for further medicinal chemistry studies to develop new drugs.
Industry
In the industrial sector, this compound could be used in the synthesis of specialty chemicals, dyes, and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(4-METHYLBENZYL)-1-(3,4,5-TRIMETHOXYPHENYL)OCTAHYDRO-4A(2H)-ISOQUINOLINOL would depend on its specific interactions with molecular targets. Potential mechanisms include:
Binding to Enzymes: The compound could inhibit or activate enzymes by binding to their active sites.
Receptor Interaction: It may interact with cell surface or intracellular receptors, modulating signaling pathways.
DNA Intercalation: The aromatic structure could allow it to intercalate into DNA, affecting gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Benzylisoquinoline: Similar in structure but lacks the trimethoxyphenyl group.
3,4,5-Trimethoxyphenethylamine: Contains the trimethoxyphenyl group but lacks the isoquinoline core.
Tetrahydroisoquinoline: A reduced form of isoquinoline without the benzyl and trimethoxyphenyl groups.
Uniqueness
The uniqueness of 2-(4-METHYLBENZYL)-1-(3,4,5-TRIMETHOXYPHENYL)OCTAHYDRO-4A(2H)-ISOQUINOLINOL lies in its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both a benzyl and a trimethoxyphenyl group on an isoquinoline core is relatively rare, making it a compound of interest for further study.
Propriétés
Formule moléculaire |
C26H35NO4 |
|---|---|
Poids moléculaire |
425.6 g/mol |
Nom IUPAC |
2-[(4-methylphenyl)methyl]-1-(3,4,5-trimethoxyphenyl)-1,3,4,5,6,7,8,8a-octahydroisoquinolin-4a-ol |
InChI |
InChI=1S/C26H35NO4/c1-18-8-10-19(11-9-18)17-27-14-13-26(28)12-6-5-7-21(26)24(27)20-15-22(29-2)25(31-4)23(16-20)30-3/h8-11,15-16,21,24,28H,5-7,12-14,17H2,1-4H3 |
Clé InChI |
UWRQLAGOUKFNKV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)CN2CCC3(CCCCC3C2C4=CC(=C(C(=C4)OC)OC)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(3-Cyclopropyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetonitrile](/img/structure/B10897126.png)

![2-{[2-(3-Chlorophenoxy)propanoyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B10897139.png)
![4-({(2E)-3-[5-(3-chlorophenyl)furan-2-yl]-2-cyanoprop-2-enoyl}amino)benzoic acid](/img/structure/B10897146.png)
![3-{[4-(Propan-2-yl)phenyl]carbamoyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B10897165.png)
![N-[3,5-dimethyl-1-(pentafluorobenzyl)-1H-pyrazol-4-yl]-2-fluorobenzamide](/img/structure/B10897168.png)
![3-[4-bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(4,6-dimethyl-2-oxopyridin-1(2H)-yl)propanamide](/img/structure/B10897184.png)
![6-cyclopropyl-1-methyl-N-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10897185.png)
![(2E)-2-{2-[(3-chlorobenzyl)oxy]-3-methoxybenzylidene}hydrazinecarbothioamide](/img/structure/B10897192.png)
![6-(3-methoxyphenyl)-3-(4-methylphenyl)-5-thioxotetrahydro-7H-imidazo[1,5-c][1,3]thiazol-7-one](/img/structure/B10897196.png)
![11,13-dimethyl-4-[4-[(5-methyl-3-nitropyrazol-1-yl)methyl]phenyl]-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10897201.png)
![2-{[5-(4-fluorophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-hydroxyphenyl)methylidene]propanehydrazide](/img/structure/B10897205.png)

